molecular formula C6H4BrF3N2 B2875793 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1100767-04-1

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine

Katalognummer: B2875793
CAS-Nummer: 1100767-04-1
Molekulargewicht: 241.011
InChI-Schlüssel: LPWIDWXNZMPLDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H5BrF3N . It has a molecular weight of 240.02 . It is typically stored in a dry room at room temperature .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

A study focused on inhibiting enzymes in the pyrimidine biosynthetic pathway, notably dihydroorotase and dihydroorotate dehydrogenase, derived from Plasmodium berghei. Compounds like 5-bromo orotate, a derivative of the broader pyrimidine family, were investigated for their inhibitory effects. Notably, certain orotate analogs demonstrated potent antimalarial effects, suggesting that targeting the pyrimidine pathway could be a strategy for antimalarial drug design (Krungkrai, Krungkrai, & Phakanont, 1992).

Anticonvulsant Activities

5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and assessed for their anticonvulsant properties. Compounds with specific substituents, including trifluoromethyl groups, showcased high anticonvulsant activity, indicating the potential of such pyrimidine derivatives in treating convulsions (Wang, Piao, Zhang, & Quan, 2015).

Radiosensitization and Tumor Uptake

The halogenated pyrimidine analogue 5-bromo-2-deoxycytidine (BCdR) was explored for its potential in radiosensitizing tumors. Studies indicated that higher concentrations of BCdR enhanced radiosensitization, offering insights into its use for cancer treatment (Goffinet & Brown, 1977). Additionally, other studies have investigated the tumor uptake and distribution of various 5-halo-labeled pyrimidine derivatives, shedding light on their potential in cancer diagnosis and therapy (Mercer, Xu, Knaus, & Wiebe, 1989).

Synthesis and Evaluation of Novel Derivatives

Various research efforts have been directed towards synthesizing novel pyrimidine derivatives and evaluating their biological activities. For example, a study synthesized pyrazolo[1,5-a]-pyrimidine-containing radiopharmaceuticals, potentially useful for tumor imaging (Ding et al., 2010). Another study focused on the synthesis and evaluation of spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes] and their analgesic effects, hinting at their potential in pain management (Bonacorso et al., 2017).

Eigenschaften

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c1-3-4(7)2-11-5(12-3)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIDWXNZMPLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100767-04-1
Record name 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.